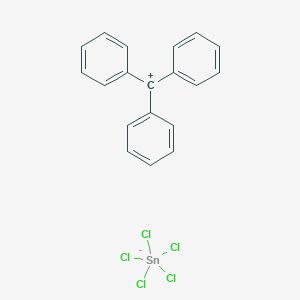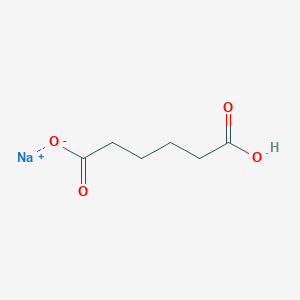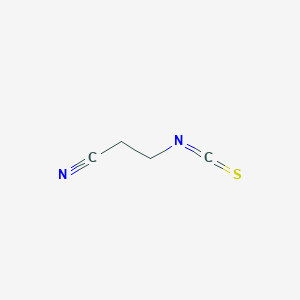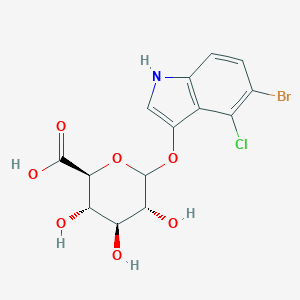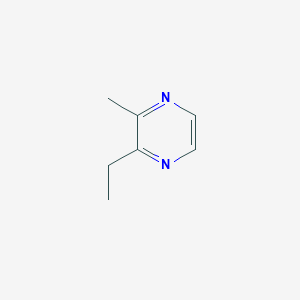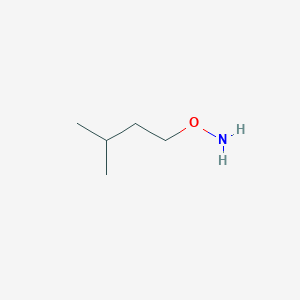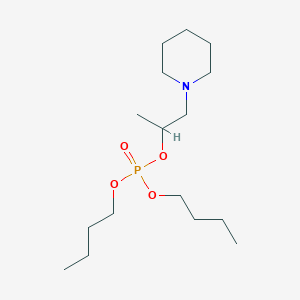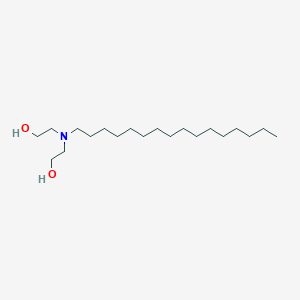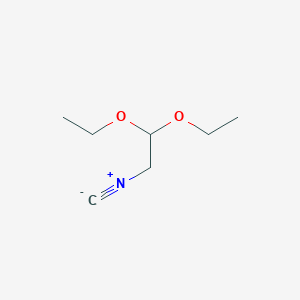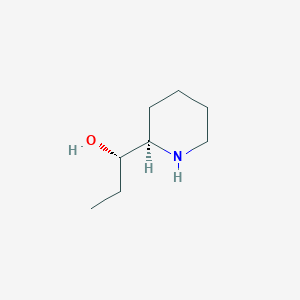
(-)-alpha-Conhydrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-alpha-Conhydrine is a natural alkaloid that is commonly found in plants such as Ephedra sinica and Pinellia ternata. It has been widely studied in recent years due to its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of (-)-alpha-Conhydrine involves its ability to modulate various signaling pathways in the body. (-)-alpha-Conhydrine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, (-)-alpha-Conhydrine has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. (-)-alpha-Conhydrine also modulates the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical And Physiological Effects
(-)-alpha-Conhydrine has been found to have several biochemical and physiological effects in the body. It exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Additionally, (-)-alpha-Conhydrine has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (-)-alpha-Conhydrine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (-)-alpha-Conhydrine in lab experiments is its potential therapeutic applications in various diseases. Additionally, (-)-alpha-Conhydrine is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using (-)-alpha-Conhydrine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (-)-alpha-Conhydrine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, future studies could focus on optimizing the synthesis method of (-)-alpha-Conhydrine to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of (-)-alpha-Conhydrine to better understand its mechanism of action in the body.
Synthesis Methods
The synthesis of (-)-alpha-Conhydrine can be achieved through several methods, including chemical synthesis, biosynthesis, and extraction from natural sources. Chemical synthesis involves the use of various chemical reagents and catalysts to produce (-)-alpha-Conhydrine. Biosynthesis involves the use of microorganisms to produce (-)-alpha-Conhydrine through fermentation. Extraction from natural sources involves the isolation and purification of (-)-alpha-Conhydrine from plants that contain the alkaloid.
Scientific Research Applications
(-)-alpha-Conhydrine has been found to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Several studies have shown that (-)-alpha-Conhydrine exhibits anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (-)-alpha-Conhydrine has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system. In neurological disorders, (-)-alpha-Conhydrine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
18209-37-5 |
|---|---|
Product Name |
(-)-alpha-Conhydrine |
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S)-1-[(2R)-piperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
VCCAAURNBULZRR-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@@H]([C@H]1CCCCN1)O |
SMILES |
CCC(C1CCCCN1)O |
Canonical SMILES |
CCC(C1CCCCN1)O |
synonyms |
alpha-conhydrine conhydrine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



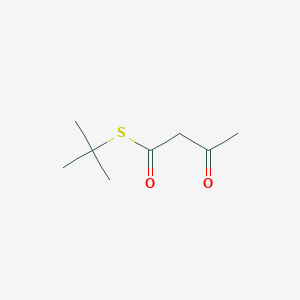
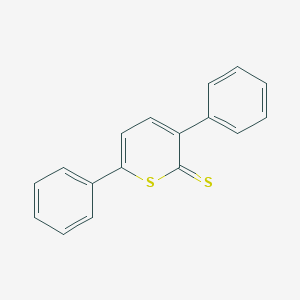
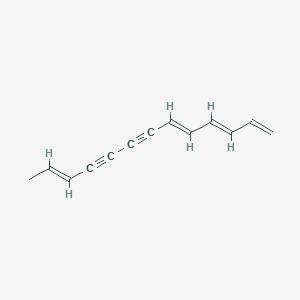
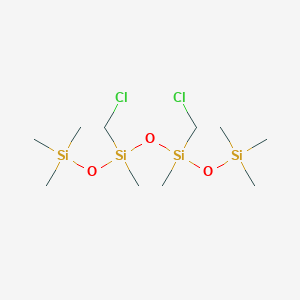
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
